molecular formula C10H10ClNO2S B1654305 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile CAS No. 219765-69-2

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile

Cat. No.: B1654305
CAS No.: 219765-69-2
M. Wt: 243.71 g/mol
InChI Key: DVOJRSHENWIDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with dimethyl and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile typically involves the reaction of 2,5-dimethyl-4-chlorobenzenesulfonyl chloride with acetonitrile. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized compounds with different nucleophiles.

Scientific Research Applications

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl group is highly reactive and can interact with nucleophilic sites on proteins or other biological molecules, leading to inhibition or modification of their function. This reactivity makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) chloride
  • 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) methylamine
  • 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) ethanol

Uniqueness

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in specific synthetic applications and research studies where the acetonitrile functionality is required.

Properties

IUPAC Name

2-(4-chloro-2,5-dimethylphenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S/c1-7-6-10(8(2)5-9(7)11)15(13,14)4-3-12/h5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOJRSHENWIDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384092
Record name 2-(2,5-dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219765-69-2
Record name 2-(2,5-dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Reactant of Route 3
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Reactant of Route 4
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Reactant of Route 6
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.